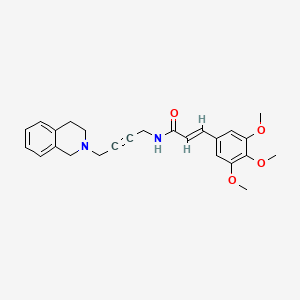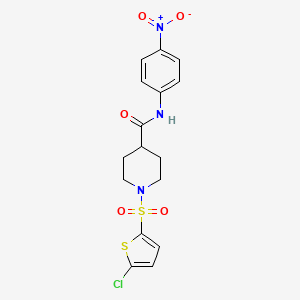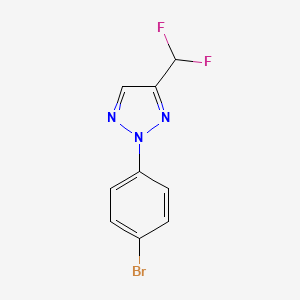
1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone is a useful research compound. Its molecular formula is C17H21N3O2S and its molecular weight is 331.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Metabolite Interactions in Drug Metabolism
The compound is involved in the biotransformation of prasugrel, a thienopyridine antiplatelet agent. This process includes deesterification followed by cytochrome P450-mediated formation of active metabolites, significantly influencing drug metabolism (Rehmel et al., 2006).
HIV-1 Replication Inhibition
Novel derivatives, including compounds related to this chemical structure, have been identified as inhibitors of human immunodeficiency virus type-1 (HIV-1) replication. These findings are crucial in the development of new treatments for HIV (Che et al., 2015).
Antiviral Applications
Various derivatives of this compound have been synthesized and shown to have antiviral activity. These compounds have potential applications in treating viral infections like Herpes simplex virus and Hepatitis A virus (Attaby et al., 2006).
Antimicrobial Activity
Synthesized derivatives of this compound have shown significant antimicrobial activity. Such compounds are important for the development of new antibacterial and antifungal agents (Salimon et al., 2011).
Anticandidal Activity and Cytotoxicity
Tetrazole derivatives of this compound exhibit potent anticandidal properties with weak cytotoxicities, making them potential candidates for treating candida infections (Kaplancıklı et al., 2014).
Cancer Cell Inhibition
Certain derivatives have been found effective in lethal poisoning of cancer cells by inhibiting the respiratory chain, highlighting their potential as anticancer agents (Sica et al., 2019).
Synthesis in Organic Chemistry
The compound is used in the synthesis of various organic molecules, including oxadiazoles, which have applications in medicinal chemistry (Greig et al., 1987).
Propriétés
IUPAC Name |
1-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2-thiophen-3-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c21-16(9-13-5-7-23-11-13)20-6-1-2-12(10-20)8-15-18-17(19-22-15)14-3-4-14/h5,7,11-12,14H,1-4,6,8-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXWBGVAMUGCNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CSC=C2)CC3=NC(=NO3)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

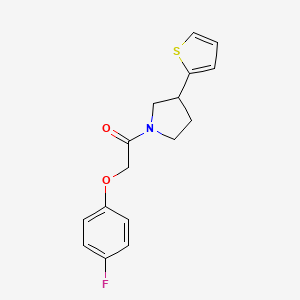
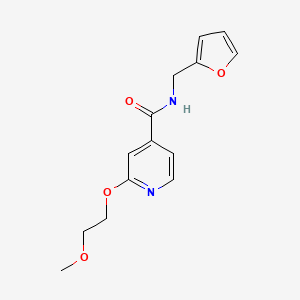
![1-(3-Fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2400725.png)
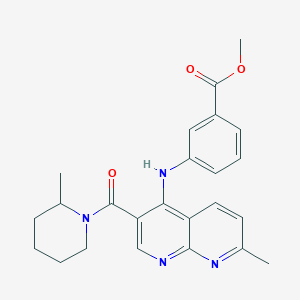
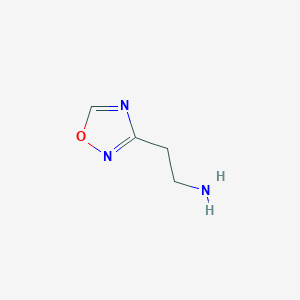

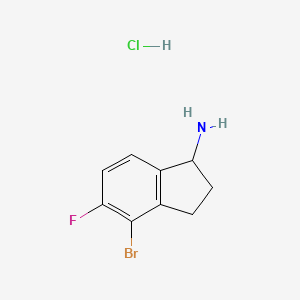

![tert-Butyl 4a,7-dihydro-1H-dicyclopenta[b,c]azete-4(3aH)-carboxylate](/img/no-structure.png)
